molecular formula C18H26ClNO2 B2431142 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 1396878-43-5

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2431142
CAS RN: 1396878-43-5
M. Wt: 323.86
InChI Key: LOVKUWJVKFJIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one, also known as 4'-chloro-α-PVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It has gained popularity in recent years due to its potent effects on the central nervous system. In

Scientific Research Applications

Synthesis and Crystal Structure

Research has delved into the synthesis and crystal structure of compounds similar to "1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one". For instance, the synthesis and crystal structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was explored, demonstrating its nonplanar molecular structure and chair conformation of the piperidine, without intra- or intermolecular hydrogen bonds in its crystal structure, indicating broad inhibitory activities toward fungi (Xue Si-jia, 2011).

Pharmacological Potential

The compound and its derivatives have been studied for their pharmacological potential. For example, research into cyclic organophosphorus compounds and their stereochemistry has contributed to understanding the molecular behavior and potential applications of these compounds in various pharmacological contexts (R. Edmundson, 1972). Additionally, the study on the molecular interaction of a potent and selective antagonist for the CB1 cannabinoid receptor showcases the diverse pharmacological research being conducted with compounds featuring piperidine and chlorobenzyl groups (J. Shim et al., 2002).

Bioorganic Chemistry

Novel syntheses involving the compound's structural motifs have been pursued, such as the creation of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, highlighting potent bacterial biofilm and MurB inhibitors. This research underscores the compound's relevance in developing new antibacterial agents with significant inhibitory activities against various bacterial strains (Ahmed E. M. Mekky, S. Sanad, 2020).

Chemical Engineering and Material Science

The compound and related structures have also found applications in materials science, such as corrosion inhibition for mild steel in hydrochloric acid medium. This illustrates the compound's versatility and potential in industrial applications beyond pharmaceuticals (A. Senthilkumar et al., 2009).

Mechanism of Action

properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c1-18(2,3)17(21)20-10-8-15(9-11-20)13-22-12-14-4-6-16(19)7-5-14/h4-7,15H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVKUWJVKFJIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)COCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.